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molecular formula C12H8ClF3N2 B8701800 4-chloro-5-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine

4-chloro-5-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine

Cat. No. B8701800
M. Wt: 272.65 g/mol
InChI Key: FWHNFPGLIDMZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199239B2

Procedure details

Prepared from 4-chlorophenylboronic acid and 4,6-dichloro-5-methylpyrimidine using the procedure described for Intermediate 62.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.[Cl:11][C:12]1[C:17]([CH3:18])=[C:16](Cl)[N:15]=[CH:14][N:13]=1.ClC1C(C)=C(C2C=CC(C(F)(F)F)=CC=2)N=CN=1>>[Cl:11][C:12]1[C:17]([CH3:18])=[C:16]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:15]=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1C)C1=CC=C(C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC(=C1C)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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